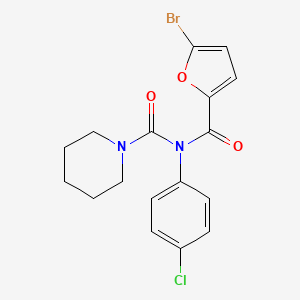
3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole, also known as MPPO, is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties. MPPO is a derivative of oxadiazole, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. It is a white crystalline powder that is insoluble in water but soluble in organic solvents.
科学的研究の応用
Structural Characterization and Chemical Properties
Structural Characterization as Spacers for Angiotensin II Receptor Antagonists
- Oxadiazole derivatives are instrumental in the synthesis of non-peptide angiotensin receptor antagonists. Their structural features, such as π–π interactions and C–H⋯O interactions, are crucial for their functionality (Meyer et al., 2003).
Synthesis and Characterization for Mesogenic Properties
- Oxadiazole derivatives with ether and ester linkages exhibit mesomorphic properties. Their mesogenic behavior is influenced by the presence of 1,2,4-oxadiazole ring and the length of alkyl chains, showing potential in liquid crystal technology (Ali & Tomi, 2018).
Influence on Luminescence in Organic Light-Emitting Diodes (OLEDs)
- Certain oxadiazole derivatives, like 2-methyl-5-phenyl-1,3,4-oxadiazoles, show blue-shifted fluorescence and are used in OLEDs, highlighting their role in enhancing device efficiency and performance (Cooper et al., 2022).
Basicity and Protonation Sites
- The basicity of oxadiazoles is analyzed through spectroscopy, indicating protonation at specific nitrogen atoms in the oxadiazole ring, which is crucial for understanding their chemical behavior and interactions (Trifonov et al., 2005).
Applications in Material Science and Environmental Sciences
Liquid Crystalline Properties for Display Technologies
- Oxadiazole-based compounds demonstrate liquid crystalline properties, making them suitable for display technologies. The molecular structure, specifically the presence of 1,3,4-oxadiazole and the choice of substituents, plays a significant role in determining these properties (Zhu et al., 2009).
Corrosion Inhibition in Metal Surfaces
- Bis( n -methylphenyl)-1,3,4-oxadiazole compounds act as corrosion inhibitors for brass in simulated cooling water systems, suggesting their application in industrial maintenance and prolonging the lifespan of metal components (Rochdi et al., 2014).
Anion Sensing for Chemical Analysis
- Oxadiazole derivatives show potential as anion sensors due to their fluorescent sensor properties. They can detect fluoride anions with high selectivity, indicating their use in analytical chemistry and environmental monitoring (Kwak et al., 2007).
Selective Anion Chemosensors
- Certain oxadiazole compounds act as anion fluorescent and colorimetric chemosensors, with high selectivity for specific anions like H2PO4- and F-, making them suitable for chemical detection and monitoring applications (Tong et al., 2003).
将来の方向性
特性
IUPAC Name |
3-(2-methylphenyl)-5-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-7-5-6-10-13(11)14-16-15(18-17-14)12-8-3-2-4-9-12/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPWQKWQWFBYGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)-5-phenyl-1,2,4-oxadiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-fluoropyrrolidin-2-yl]acetic acid](/img/structure/B2647284.png)

![5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]naphthalene-2-carboxylic acid](/img/structure/B2647290.png)
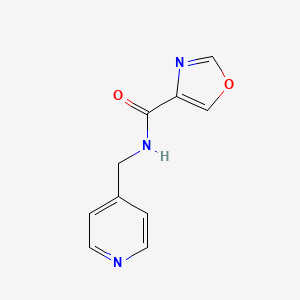
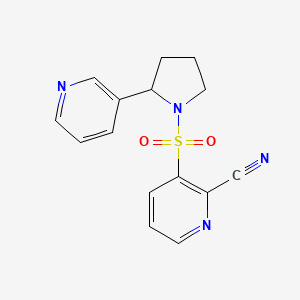

![2-(3,4-Dichlorophenyl)-6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2647294.png)
![methyl 2-({[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetyl}amino)benzoate](/img/structure/B2647295.png)
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one](/img/structure/B2647296.png)
![N-[1-(2-Methylpiperidin-1-yl)-1-oxopropan-2-yl]prop-2-enamide](/img/structure/B2647299.png)
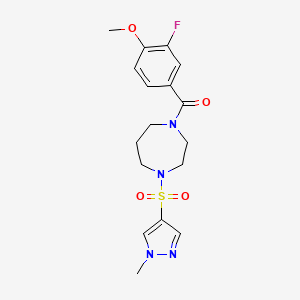
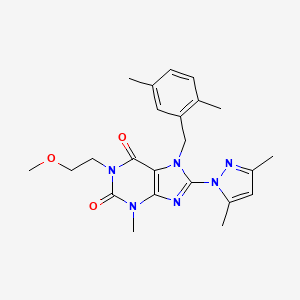
![(E)-ethyl 2-(4,6-difluoro-2-((quinoxaline-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2647306.png)
